tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of an oxetane ring, an aminomethyl group, and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced oxetane derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of oxetane-containing molecules on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, including proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
- tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)methylcarbamate .
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate .
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride .
Comparison: tert-Butyl (3-(aminomethyl)oxetan-3-yl)(methyl)carbamate is unique due to the presence of the aminomethyl group attached to the oxetane ring. This structural feature distinguishes it from other similar compounds, such as those with hydroxymethyl, pyrrolidinyl, or piperidinyl groups. The aminomethyl group can participate in a wider range of chemical reactions, making this compound more versatile for various applications .
Properties
Molecular Formula |
C10H20N2O3 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12(4)10(5-11)6-14-7-10/h5-7,11H2,1-4H3 |
InChI Key |
IOAJARYIJSOIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(COC1)CN |
Origin of Product |
United States |
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